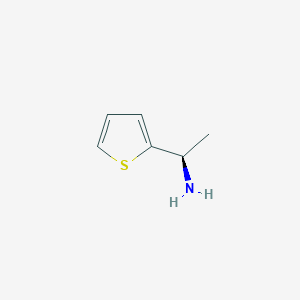

(1R)-1-(thiophen-2-yl)ethan-1-amine

Overview

Description

(1R)-1-(Thiophen-2-yl)ethan-1-amine is an organic compound that features a thiophene ring attached to an ethanamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(thiophen-2-yl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

Functionalization: The thiophene ring is functionalized to introduce an ethanamine group. This can be achieved through various methods, such as:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor the desired product.

Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for amine functionalization.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrothiophene or tetrahydrothiophene derivatives.

Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(1R)-1-(thiophen-2-yl)ethan-1-amine is characterized by a thiophene ring attached to an ethanamine backbone. Its molecular formula is , and it possesses specific stereochemistry denoted by the (1R) configuration. The thiophene ring contributes unique electronic properties, enhancing its reactivity and interactions with biological targets.

Medicinal Chemistry

This compound has shown potential in drug discovery, particularly as a building block for synthesizing novel drug candidates. Its ability to interact with various biological targets has been studied extensively:

- Heat Shock Protein 90 Inhibition : Similar compounds have been investigated for their role in inhibiting heat shock protein 90 (HSP90), which is crucial for protein folding and stability. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects against cancers and viral infections.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- A study demonstrated that derivatives of this compound could modulate HSP90 activity, resulting in altered protein homeostasis and inhibited cell proliferation in cancer models .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S)-1-(thiophen-2-yl)ethan-1-amine | Enantiomer of (1R)-isomer | Different biological activity due to stereochemistry |

| 2-(thiophen-2-yl)ethanamine | Lacks specific stereochemistry | More straightforward reactivity |

| Thiophene-2-carboxamide | Contains a carboxamide group | Different functional properties |

| 2-thiopheneethylamine | Similar core structure | Lacks stereochemical specificity |

The stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with proteins and cellular pathways .

Mechanism of Action

The mechanism of action of (1R)-1-(thiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(1S)-1-(Thiophen-2-yl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activity.

2-(Thiophen-2-yl)ethanamine: Lacks the stereochemistry present in (1R)-1-(thiophen-2-yl)ethan-1-amine.

Thiophene-2-carboxamide: Contains a carboxamide group instead of an ethanamine group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the thiophene ring also imparts distinct electronic properties, making it valuable in various applications.

Biological Activity

(1R)-1-(thiophen-2-yl)ethan-1-amine, also known as thiophenyl ethanamine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of neuropharmacology. Its structural similarity to monoamines suggests potential interactions with neurotransmitter systems.

1. Neurotransmitter Receptor Interaction

Studies have shown that compounds with similar structures can act as ligands for various neurotransmitter receptors, including dopamine and serotonin receptors. For instance, compounds containing thiophene moieties have demonstrated dual agonistic activity on D2 and 5-HT1A receptors, which are crucial in the modulation of mood and cognition .

Table 1: Receptor Binding Affinities of Related Compounds

| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| Compound A | D2 | 0.9 | 54.3 |

| Compound B | 5-HT1A | 2.3 | 81.0 |

| This compound | D2/5-HT1A | TBD | TBD |

Note: TBD = To Be Determined; further studies are required to elucidate specific values for this compound.

2. Cytotoxicity and Anti-inflammatory Effects

Thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modification of thiol groups in proteins, leading to altered cellular signaling pathways that promote apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of thiophene derivatives, this compound was tested alongside other compounds. Results indicated that it significantly reduced cell viability in human cancer cell lines when compared to controls.

The biological activity of this compound may be attributed to several mechanisms:

Electrophilic Reactivity:

Compounds with electrophilic centers can interact with nucleophilic sites in proteins, particularly cysteine residues, leading to functional modifications that affect protein activity and cellular responses .

Receptor Agonism:

The agonistic action at dopamine and serotonin receptors suggests that this compound could modulate neurotransmission, potentially impacting mood disorders and neurodegenerative conditions.

Properties

IUPAC Name |

(1R)-1-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJBVRVJQXVVPI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291995 | |

| Record name | (αR)-α-Methyl-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-88-6 | |

| Record name | (αR)-α-Methyl-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.